molecular formula C8H5F3INO3S B1425204 Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate CAS No. 942589-44-8

Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate

Cat. No.: B1425204
CAS No.: 942589-44-8
M. Wt: 379.1 g/mol
InChI Key: WYGAZUSVRUWTGD-UHFFFAOYSA-N
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Description

Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate is a synthetic organic compound with the molecular formula C8H5F3INO3S It is characterized by the presence of an iodine atom, a trifluoroacetamido group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the iodination of a thiophene derivative followed by the introduction of the trifluoroacetamido group. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include continuous flow processes and the use of automated reactors to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique functional groups.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s activity and selectivity in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate
  • Methyl 5-chloro-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate
  • Methyl 5-fluoro-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate

Uniqueness

Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate is unique due to the presence of the iodine atom, which can participate in specific types of chemical interactions, such as halogen bonding. This property can enhance its reactivity and selectivity compared to similar compounds with different halogen atoms.

Properties

IUPAC Name

methyl 5-iodo-3-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3INO3S/c1-16-6(14)5-3(2-4(12)17-5)13-7(15)8(9,10)11/h2H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGAZUSVRUWTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)I)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3INO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719263
Record name Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942589-44-8
Record name Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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